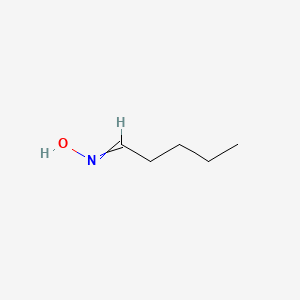
N-Pentylidenehydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Pentylidenehydroxylamine is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of a functional group with the general structure R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. The (Z)- configuration indicates the specific geometric isomer of the compound, where the substituents on the carbon-nitrogen double bond are on the same side.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Pentylidenehydroxylamine can be synthesized through the reaction of pentanal with hydroxylamine. The reaction typically occurs under mild conditions, often in an aqueous or alcoholic medium. The general reaction is as follows: [ \text{Pentanal} + \text{Hydroxylamine} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods
Industrial production of oximes, including pentanal, oxime, (Z)-, often involves the use of catalysts to increase the reaction rate and yield. Common catalysts include aniline or phenylenediamine derivatives, which can accelerate the reaction by acting as nucleophilic catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
N-Pentylidenehydroxylamine undergoes various chemical reactions, including:
Oxidation: Oximes can be oxidized to nitriles using oxidizing agents such as bleach (sodium hypochlorite).
Reduction: Oximes can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: Oximes can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite in an aqueous medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for ester formation.
Major Products Formed
Oxidation: Nitriles.
Reduction: Amines.
Substitution: Esters, ethers, and other substituted oximes.
Wissenschaftliche Forschungsanwendungen
N-Pentylidenehydroxylamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various chemicals.
Wirkmechanismus
The mechanism of action of pentanal, oxime, (Z)- involves its interaction with specific molecular targets. For instance, it can act as a ligand, binding to metal ions in coordination complexes. In biological systems, it may interact with enzymes or proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanal, oxime, (Z)-: Similar structure but with a shorter carbon chain.
Hexanal, oxime, (Z)-: Similar structure but with a longer carbon chain.
2-Pentanone oxime: Similar functional group but with a ketone instead of an aldehyde.
Uniqueness
N-Pentylidenehydroxylamine is unique due to its specific geometric configuration and the presence of an aldehyde-derived oxime group. This configuration can influence its reactivity and interactions with other molecules, making it distinct from other oximes .
Eigenschaften
CAS-Nummer |
628-79-5 |
|---|---|
Molekularformel |
C5H11NO |
Molekulargewicht |
101.15 g/mol |
IUPAC-Name |
N-pentylidenehydroxylamine |
InChI |
InChI=1S/C5H11NO/c1-2-3-4-5-6-7/h5,7H,2-4H2,1H3 |
InChI-Schlüssel |
YUKIAUPQUWVLBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[4-(Dimethylamino)-2-butynyl]-2-imidazolidinone](/img/structure/B8531068.png)
![(6R-trans)-3-Ethenyl-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B8531075.png)

![3-Fluorofuro[3,4-b]pyridin-5(7H)-one](/img/structure/B8531095.png)

![2-[(3-Nitrophenyl)methoxy]ethanol](/img/structure/B8531103.png)
